Cas no 2680731-81-9 (benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate)

Benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate is a carbamate derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a benzyl-protected carbamate group and a hydroxyl-substituted branched alkyl chain, offering versatility in further functionalization. The presence of both hydroxyl and carbamate functionalities enhances its reactivity, making it useful in peptide coupling or protecting group strategies. The branched alkyl moiety contributes to steric and solubility properties, which may influence selectivity in synthetic pathways. This compound is typically handled under controlled conditions due to its reactive nature. Its well-defined structure ensures reproducibility in research and industrial applications.
benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate structure
2680731-81-9 structure
商品名:benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate
CAS番号:2680731-81-9
MF:C20H25NO3
メガワット:327.417405843735
CID:5993905
PubChem ID:165913843

benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680731-81-9
    • EN300-7076522
    • benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate
    • インチ: 1S/C20H25NO3/c1-16(2)19(14-22)21(13-17-9-5-3-6-10-17)20(23)24-15-18-11-7-4-8-12-18/h3-12,16,19,22H,13-15H2,1-2H3
    • InChIKey: SOHJLETXBCSHTE-UHFFFAOYSA-N
    • ほほえんだ: OCC(C(C)C)N(C(=O)OCC1C=CC=CC=1)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 327.18344366g/mol
  • どういたいしつりょう: 327.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 8
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 49.8Ų

benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7076522-0.05g
benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate
2680731-81-9 95.0%
0.05g
$468.0 2025-03-12
Enamine
EN300-7076522-0.5g
benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate
2680731-81-9 95.0%
0.5g
$535.0 2025-03-12
Enamine
EN300-7076522-1.0g
benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate
2680731-81-9 95.0%
1.0g
$557.0 2025-03-12
Enamine
EN300-7076522-5.0g
benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate
2680731-81-9 95.0%
5.0g
$1614.0 2025-03-12
Enamine
EN300-7076522-2.5g
benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate
2680731-81-9 95.0%
2.5g
$1089.0 2025-03-12
Enamine
EN300-7076522-0.1g
benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate
2680731-81-9 95.0%
0.1g
$490.0 2025-03-12
Enamine
EN300-7076522-10.0g
benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate
2680731-81-9 95.0%
10.0g
$2393.0 2025-03-12
Enamine
EN300-7076522-0.25g
benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate
2680731-81-9 95.0%
0.25g
$513.0 2025-03-12

benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate 関連文献

benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamateに関する追加情報

Introduction to Benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate (CAS No. 2680731-81-9)

Benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate, with the chemical formula C15H21O3N, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by its benzyl and N-benzyl substituents, which contribute to its molecular stability and reactivity. The presence of a 1-hydroxy-3-methylbutan-2-yl side chain adds an interesting dimension to its chemical behavior, making it a subject of interest for further exploration in drug development.

The CAS number 2680731-81-9 uniquely identifies this compound in scientific literature and databases, facilitating its study and application in various research settings. The synthesis of this compound involves meticulous chemical transformations that highlight the expertise required in organic chemistry. The benzyl groups, in particular, play a crucial role in the compound's reactivity and interaction with biological targets, making them a key focus in structural optimization studies.

In recent years, there has been a growing interest in carbamate derivatives due to their diverse pharmacological properties. Benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate is no exception and has been investigated for its potential role in modulating various biological pathways. One of the most compelling aspects of this compound is its ability to interact with enzymes and receptors in a manner that suggests therapeutic utility. For instance, studies have shown that carbamate derivatives can act as inhibitors or modulators of key enzymes involved in metabolic pathways, making them promising candidates for the development of new drugs.

The structural features of Benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate make it an intriguing candidate for further investigation. The benzyl groups provide a hydrophobic anchor that can enhance binding affinity to biological targets, while the N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl) moiety introduces flexibility and potential sites for functionalization. This combination of properties makes the compound a versatile tool for medicinal chemists seeking to develop novel therapeutic agents.

Recent research has focused on understanding the pharmacokinetic properties of this compound. Studies have demonstrated that Benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate exhibits good solubility in organic solvents, which is advantageous for formulation development. Additionally, preliminary toxicity studies suggest that the compound is well-tolerated at tested doses, indicating its potential for further development into a therapeutic agent. These findings are particularly encouraging given the increasing demand for new drugs with improved safety profiles.

The potential applications of Benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate are broad and span multiple therapeutic areas. Researchers are exploring its efficacy in treating inflammatory diseases, where its ability to modulate enzyme activity could provide relief from symptoms without significant side effects. Furthermore, the compound's structural similarity to known bioactive molecules suggests that it may have applications in neurodegenerative disorders, where enzyme inhibition is a key strategy for treatment.

In conclusion, Benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate (CAS No. 2680731-81-9) is a promising compound with unique structural features that make it an attractive candidate for pharmaceutical development. Its interactions with biological targets, coupled with its favorable pharmacokinetic properties, position it as a valuable asset in the search for new therapeutic agents. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in drug discovery and development.

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